

Chiglitazar Sodium: A Pan-PPAR Agonist for Comprehensive Metabolic Control

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Compound of Interest

Compound Name: Chiglitazar sodium

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chiglitazar sodium is a novel, orally administered peroxisome proliferator-activated receptor (PPAR) pan-agonist developed for the treatment of type 2 diabetes mellitus (T2DM). By simultaneously activating all three PPAR isoforms (α , γ , and δ), **chiglitazar sodium** offers a multi-faceted approach to metabolic regulation, addressing not only hyperglycemia but also dyslipidemia and insulin resistance. This technical guide provides a comprehensive overview of the effects of **chiglitazar sodium** on glucose and lipid metabolism, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of its mechanism of action.

Introduction

Type 2 diabetes is a complex metabolic disorder characterized by insulin resistance and impaired glucose metabolism, often accompanied by dyslipidemia. **Chiglitazar sodium**, also known as Carfloglitazar, is a non-thiazolidinedione (TZD) insulin sensitizer that acts as a pan-agonist for PPARs.[1][2] PPARs are nuclear hormone receptors that play a critical role in the regulation of genes involved in glucose and lipid homeostasis.[3][4] The unique ability of **chiglitazar sodium** to modulate all three PPAR subtypes provides a synergistic and comprehensive improvement in metabolic control.[3][5] This document serves as a technical resource for researchers and professionals in drug development, offering detailed insights into the pharmacological profile of **chiglitazar sodium**.

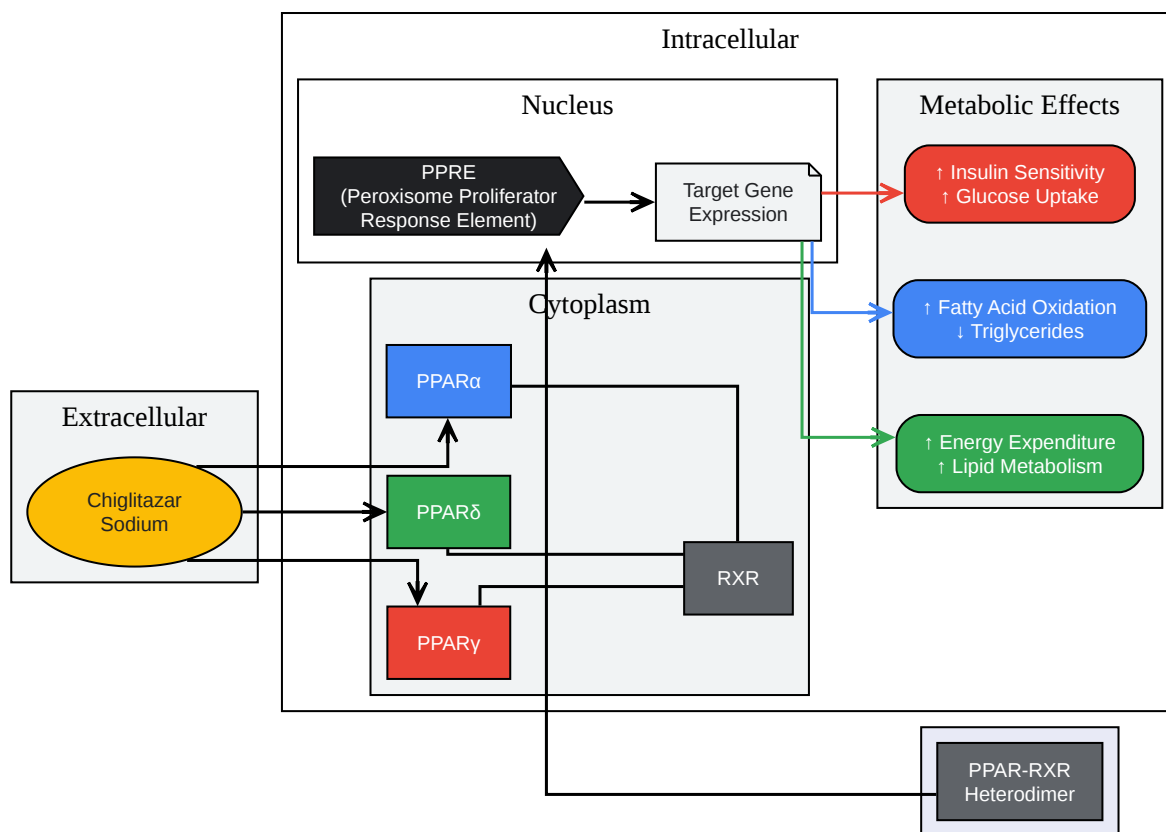
Mechanism of Action: A Pan-PPAR Agonist

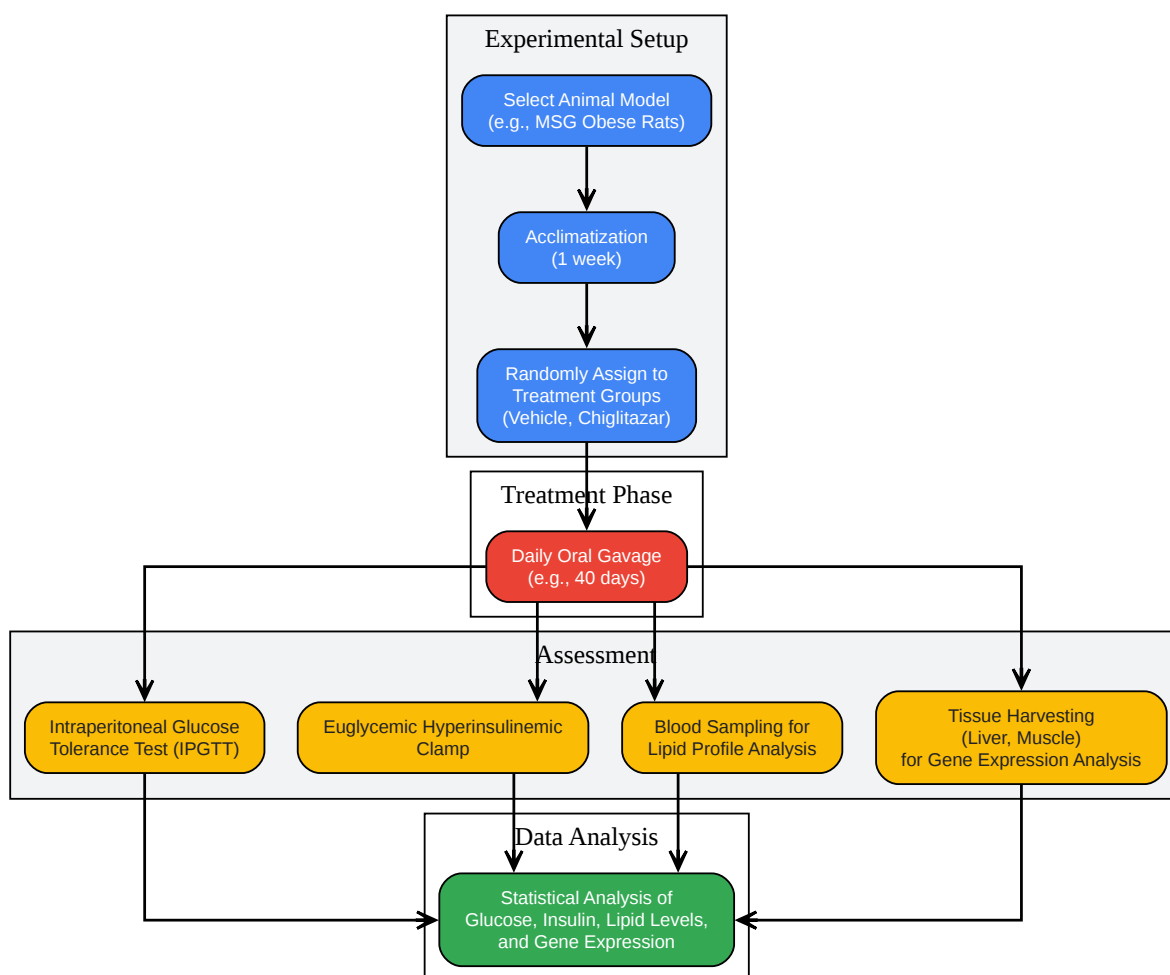
Approach

Chiglitazar sodium's therapeutic effects stem from its ability to bind to and activate PPAR α , PPAR γ , and PPAR δ with varying affinities.^{[5][6]} This balanced activation leads to a broad range of metabolic benefits.

- **PPAR α Activation:** Predominantly expressed in the liver, skeletal muscle, and heart, PPAR α activation enhances fatty acid oxidation and catabolism, leading to a reduction in circulating triglyceride levels.^{[3][5]}
- **PPAR γ Activation:** Primarily found in adipose tissue, PPAR γ activation improves insulin sensitivity, promotes adipocyte differentiation, and enhances glucose uptake and utilization in peripheral tissues.^{[3][5]} This activation also contributes to reducing inflammatory responses associated with insulin resistance.^[5]
- **PPAR δ Activation:** Expressed in numerous tissues, including muscle and adipose tissue, PPAR δ activation stimulates fatty acid oxidation and improves overall energy expenditure and lipid metabolism.^{[3][5]}

The combined activation of these three receptors results in a more holistic approach to managing the metabolic dysregulation seen in T2DM.^[5]





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